7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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Overview
Description
7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, including the formation of the chromenone core, introduction of the methoxyphenoxy group, and the attachment of the methylpiperidino and trifluoromethyl groups. Common reagents used in these reactions include phenols, piperidines, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.
Substitution: The methoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a chromenone ketone, while reduction may produce a dihydrochromenone.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be used to study enzyme interactions, receptor binding, and cellular pathways due to its structural similarity to naturally occurring compounds.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, coatings, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups may participate in hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-HYDROXY-3-(4-METHOXYPHENOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE: Lacks the methylpiperidino group.
7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-4H-CHROMEN-4-ONE: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE enhances its chemical stability and biological activity compared to similar compounds. The combination of the methoxyphenoxy and methylpiperidino groups also contributes to its unique pharmacological profile.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenoxy)-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO5/c1-14-5-3-4-12-28(14)13-18-19(29)11-10-17-20(30)22(23(24(25,26)27)33-21(17)18)32-16-8-6-15(31-2)7-9-16/h6-11,14,29H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUCLIOXFQERGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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